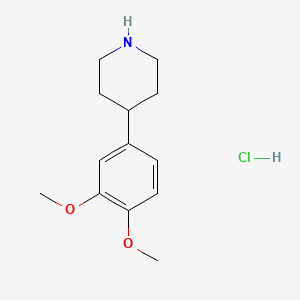

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVDQDZWCKBSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597140 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-33-9 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine Hydrochloride from 4-Piperidone

Abstract

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system and other biological pathways. This guide provides a comprehensive, in-depth technical overview for the synthesis of a key intermediate, 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride, commencing from the readily available starting material, 4-piperidone. This document moves beyond a simple recitation of steps, delving into the causal rationale behind procedural choices, exploring alternative strategies, and grounding the protocol in established chemical principles. Detailed experimental procedures, mechanistic insights, and process flow visualizations are provided to equip researchers and drug development professionals with a robust and reproducible synthetic strategy.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of pharmaceutical development. The strategic introduction of an aryl group at the 4-position of the piperidine ring creates a versatile molecular scaffold with significant potential for biological activity. This guide focuses on the practical synthesis of this compound, a valuable building block for more complex molecular targets.

While several strategies exist for the formation of 4-arylpiperidines, including the Pictet-Spengler reaction which constructs the heterocyclic ring from a β-arylethylamine precursor[1][2][3][4][5], this guide will detail a more direct and arguably more versatile approach starting from 4-piperidone. The chosen strategy involves a three-stage process:

-

Nucleophilic Addition: Installation of the 3,4-dimethoxyphenyl moiety via a Grignard reaction with a suitably N-protected 4-piperidone.

-

Reductive Deoxygenation & Deprotection: Removal of the resultant tertiary hydroxyl group and the nitrogen protecting group.

-

Salt Formation: Conversion of the free base to the stable hydrochloride salt for improved handling, purification, and stability.

This pathway is selected for its logical progression, reliance on well-understood and scalable reaction classes, and its adaptability for creating analogues by simply varying the Grignard reagent.

The Synthetic Pathway: A Mechanistic Approach

The overall synthetic transformation is illustrated below. The critical steps involve the protection of the piperidine nitrogen, the formation and reaction of an organometallic reagent, and a tandem reduction/deprotection.

Caption: Overall reaction scheme for the synthesis of 4-(3,4-Dimethoxyphenyl)piperidine HCl.

Stage 1: N-Protection of 4-Piperidone

Causality: The Grignard reagent is a powerful nucleophile but also a strong base. The secondary amine proton of 4-piperidone is acidic enough to quench the organometallic reagent, preventing the desired nucleophilic attack at the carbonyl carbon. Therefore, the nitrogen must be protected with a group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction but can be removed later in the synthesis. The benzyl (Bn) group is an excellent choice as it is robust and can be cleaved under catalytic hydrogenation conditions, which are also suitable for the subsequent deoxygenation step.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetone.

-

Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-4-piperidone, which can be purified by vacuum distillation or column chromatography.

Stage 2: Grignard Addition

Causality: This step forms the crucial carbon-carbon bond, attaching the dimethoxyphenyl group to the piperidine ring. The Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide, is prepared in situ from 4-bromoveratrole and magnesium turnings. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of N-benzyl-4-piperidone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol: Synthesis of N-Benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoveratrole (1.1 eq) in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the ketone.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude tertiary alcohol, which can be carried forward or purified by chromatography.

Stage 3: Tandem Reductive Deoxygenation and N-Debenzylation

Causality: The tertiary alcohol formed in the previous step must be removed. A highly effective method is catalytic hydrogenation. Under acidic conditions, the alcohol can be eliminated to form a thermodynamically stable tetrahydropyridine intermediate. The palladium on carbon (Pd/C) catalyst then facilitates the addition of hydrogen across the double bond. Concurrently, the same catalytic system promotes the hydrogenolysis of the N-benzyl C-N bond, liberating the secondary amine. This tandem reaction is highly efficient, combining two necessary transformations into a single operational step.

Experimental Protocol: Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine

-

Dissolve the crude N-benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight) and a small amount of acetic acid or hydrochloric acid to facilitate the initial dehydration.

-

Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to a hydrogen gas atmosphere (typically 50-60 psi).

-

Shake or stir the reaction at room temperature until hydrogen uptake ceases. Monitor the reaction by LC-MS to confirm the disappearance of the starting material and intermediates and the formation of the desired product.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(3,4-Dimethoxyphenyl)piperidine free base.

Stage 4: Hydrochloride Salt Formation

Causality: The final free base is often an oil or low-melting solid that can be difficult to handle and purify. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily isolated by filtration and purified by recrystallization. This is the standard form for many amine-containing pharmaceutical ingredients.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude piperidine free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete. A slight excess of HCl ensures full conversion.

-

Stir the resulting slurry at 0°C for 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound.

Data Summary and Visualization

Reagent Summary Table

| Reagent | Formula | MW ( g/mol ) | Role |

| 4-Piperidone HCl | C₅H₁₀ClNO | 135.60 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.03 | Protecting Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| 4-Bromoveratrole | C₈H₉BrO₂ | 217.06 | Aryl Source |

| Magnesium Turnings | Mg | 24.31 | Grignard Formation |

| Palladium on Carbon (10%) | Pd/C | N/A | Catalyst |

| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |

| Hydrochloric Acid | HCl | 36.46 | Salt Formation |

Experimental Workflow

The logical progression of the synthesis, from initial setup to final product isolation, is outlined below. This workflow emphasizes the key decision points and transformations in the process.

Sources

1H NMR spectrum interpretation of 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 4-(3,4-Dimethoxyphenyl)piperidine Hydrochloride

Executive Summary

4-(3,4-Dimethoxyphenyl)piperidine is a significant structural motif in medicinal chemistry, serving as a scaffold for compounds targeting various biological systems, including neurological pathways.[1][2] As with any active pharmaceutical ingredient or intermediate, unambiguous structural confirmation is paramount. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, in-depth interpretation of the ¹H NMR spectrum of this compound. We will deconstruct the spectrum region by region, explaining the causal factors behind observed chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and supported by authoritative references.

The Molecular Architecture: A Proton-by-Proton Framework

To interpret the spectrum, we must first understand the electronic environment of each proton in the molecule. The structure consists of a saturated heterocyclic piperidine ring, substituted at the 4-position with a 3,4-dimethoxyphenyl group. The hydrochloride form dictates that the basic nitrogen atom of the piperidine ring is protonated, existing as a piperidinium cation. This protonation has profound effects on the chemical shifts of adjacent protons.

For clarity, the protons are systematically numbered as shown in the diagram below.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Advanced Confirmation: 2D NMR Spectroscopy

While a 1D ¹H NMR spectrum provides a wealth of information, complex overlapping multiplets in the aliphatic region can sometimes obscure definitive assignments. In such cases, two-dimensional (2D) NMR experiments are invaluable self-validating systems.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A COSY spectrum would show cross-peaks connecting H-2/6 to H-3/5, and H-3/5 to H-4, confirming the connectivity within the piperidine ring. It would also confirm the ortho and meta couplings in the aromatic ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is exceptionally useful for resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range, confirming which protons belong to which CH, CH₂, or CH₃ group.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a definitive fingerprint of its molecular structure. A systematic, region-by-region analysis, grounded in the principles of chemical shift theory and spin-spin coupling, allows for the complete assignment of every proton. The significant deshielding effect of the protonated piperidinium nitrogen on its α-protons is a key spectral feature. By following the detailed experimental protocol and, if necessary, employing 2D NMR techniques, researchers can confidently validate the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications in research and drug development.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e]o[3][4]xazine. Available at: [Link]

-

SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

-

Ibarra, I. A., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

Abraham, R.J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

Guzei, I.A., et al. (2010). 2-Methoxy-3,4-diphenylphenol. Acta Crystallographica Section E. Available at: [Link]

-

Stewart, C.D., White, N.G. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Available at: [Link]

-

PubChem. 4-[3-Methoxy-4-(methoxymethoxy)phenyl]piperidine. Available at: [Link]

Sources

An In-depth Technical Guide to 13C NMR Chemical Shifts for Substituted Piperidine Rings

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of pharmaceuticals—from analgesics to antipsychotics—and alkaloids underscores the critical importance of understanding its structural and conformational behavior. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed structural elucidation of substituted piperidines. The chemical shift of each carbon atom in the piperidine ring is exquisitely sensitive to its local electronic and steric environment, providing a wealth of information about the nature, position, and orientation of substituents, as well as the conformational preferences of the ring itself.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a rudimentary overview to provide a detailed exploration of the principles governing 13C NMR chemical shifts in substituted piperidine systems. We will dissect the influence of various substituents, stereochemistry, protonation state, and solvent effects, supported by tabulated data and mechanistic insights. The aim is to equip the reader with the expertise to confidently interpret 13C NMR spectra, predict chemical shifts, and leverage this powerful tool for unambiguous structure determination and conformational analysis.

Part 1: Fundamentals of 13C NMR of the Piperidine Ring

The Chair Conformation and its Dynamics

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen atom introduces additional complexity. Unlike cyclohexane, the two chair conformers of piperidine are non-identical due to the orientation of the N-H bond, which can be either axial or equatorial. Furthermore, the piperidine ring can undergo two primary dynamic processes: ring inversion and nitrogen inversion. The energy barrier for nitrogen inversion is significantly lower than for ring inversion, leading to rapid interconversion between the N-H axial and N-H equatorial conformers. For the parent piperidine, the conformation with the N-H bond in the equatorial position is generally more stable.

13C NMR Spectrum of the Parent Piperidine Molecule

The proton-decoupled 13C NMR spectrum of unsubstituted piperidine in a non-polar solvent like CDCl₃ is deceptively simple, showing three distinct signals corresponding to the three chemically non-equivalent carbon atoms.

Table 1: 13C NMR Chemical Shifts of Unsubstituted Piperidine

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C-2, C-6 | ~47.0 |

| C-3, C-5 | ~27.2 |

| C-4 | ~25.2 |

Data sourced from Wikipedia - Piperidine.[1]

The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded due to the inductive effect of the electronegative nitrogen atom. The C-4 carbon is the most shielded, while the C-3 and C-5 carbons have an intermediate chemical shift.

Experimental Considerations for Acquiring High-Quality 13C NMR Spectra

Obtaining high-quality, interpretable 13C NMR spectra of piperidine derivatives is foundational to accurate analysis. Given the often-complex nature of these molecules, especially in pharmaceutical contexts, certain experimental parameters should be carefully considered.

A Step-by-Step Protocol for Sample Preparation and Data Acquisition:

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for many organic molecules and its relatively inert nature. For studies on protonation effects, deuterated water (D₂O) or methanol-d₄ (CD₃OD) with the addition of an acid (e.g., DCl) are necessary. To investigate solvent effects, a range of solvents with varying polarities should be employed (e.g., benzene-d₆, acetone-d₆, DMSO-d₆).[2]

-

Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine 13C NMR. For less soluble compounds or for detecting carbons with long relaxation times (e.g., quaternary carbons), higher concentrations or longer acquisition times may be necessary.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for 13C NMR spectra in most organic solvents. For aqueous solutions, a water-soluble standard like DSS or TSP is used.

-

Acquisition Parameters:

-

Proton Decoupling: Broad-band proton decoupling is standard practice to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

Pulse Angle and Relaxation Delay: A pulse angle of less than 90° (e.g., 30-45°) and a relaxation delay (d1) of 1-2 seconds are good starting points for qualitative spectra. For quantitative analysis, a 90° pulse angle and a longer relaxation delay (5-10 times the longest T₁ of the carbon atoms) are required to ensure complete relaxation.

-

Spectral Width and Acquisition Time: The spectral width should encompass the expected range of chemical shifts (typically 0-220 ppm for organic molecules). The acquisition time influences the digital resolution of the spectrum.

-

-

Advanced Experiments (DEPT): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for determining the multiplicity of each carbon signal (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

Part 2: The Influence of Substituents on 13C NMR Chemical Shifts

General Principles of Substituent Effects

The introduction of a substituent onto the piperidine ring perturbs the electron density and geometry of the molecule, leading to predictable changes in the 13C NMR chemical shifts. These changes are typically analyzed in terms of alpha (α), beta (β), gamma (γ), and delta (δ) effects, which describe the chemical shift change at the carbon of substitution and subsequent carbons along the chain.

-

α-effect: The effect on the carbon atom directly attached to the substituent. This is generally a large deshielding (downfield shift) effect, particularly for electronegative substituents.

-

β-effect: The effect on the carbon atom once removed from the substituent. This is also typically a deshielding effect, though smaller than the α-effect.

-

γ-effect: The effect on the carbon atom two bonds away. The γ-effect is highly dependent on stereochemistry. A gauche or syn-periplanar arrangement between the substituent and the γ-carbon (as seen with an axial substituent) results in a shielding (upfield shift) effect, known as the γ-gauche effect . This is a powerful tool for stereochemical assignment.

-

δ-effect: The effect on the carbon three bonds away, which is generally smaller and can be either shielding or deshielding.

N-Substitution: Alkyl, Aryl, and Acyl Groups

Modification at the nitrogen atom is a common strategy in drug design. N-substitution significantly alters the 13C NMR spectrum of the piperidine ring.

N-Alkylation: Replacing the N-H with an N-alkyl group generally leads to a downfield shift of the α-carbons (C-2 and C-6) and the γ-carbon (C-4), while the β-carbons (C-3 and C-5) are slightly shielded. The magnitude of these shifts is dependent on the size and nature of the alkyl group.

A study by Al-Rawi et al. provides valuable data on a series of N-alkylpiperidines.[3] As the bulk of the N-alkyl substituent increases (from methyl to tert-butyl), a notable upfield shift (shielding) of the C-2 and C-6 carbons is observed.[3] This is attributed to a sterically induced γ-gauche effect from the alkyl group on the N-substituent interacting with the axial protons at C-2 and C-6.[3]

Table 2: Effect of N-Substitution on Piperidine Ring 13C Chemical Shifts (ppm)

| N-Substituent | C-2, C-6 | C-3, C-5 | C-4 |

| -H | 47.0 | 27.2 | 25.2 |

| -CH₃ | 56.7 | 26.3 | 24.3 |

| -CH₂CH₃ | 54.3 | 26.1 | 24.1 |

| -isopropyl | 49.8 | 26.5 | 25.0 |

| -tert-butyl | 47.0 | 26.1 | 25.0 |

Data for N-substituted compounds from Al-Rawi et al. (1985).[3] Data for piperidine (-H) from Wikipedia.[1]

C-Substitution: Positional and Stereochemical Effects

Substitution on the carbon framework of the piperidine ring has profound and stereochemically dependent effects on the 13C NMR spectrum. The substituent's position (C-2, C-3, or C-4) and its orientation (axial or equatorial) are the primary determinants of the observed chemical shifts.

The Critical Distinction: Axial vs. Equatorial Substituents

The most significant principle in the 13C NMR of substituted piperidines is the difference in chemical shifts for axial versus equatorial substituents. This difference is most pronounced in the γ-gauche effect.

-

Equatorial Substituents: An equatorial substituent generally has a smaller overall effect on the ring's chemical shifts compared to its axial counterpart. The γ-carbons are not significantly shielded.

-

Axial Substituents: An axial substituent is gauche to the γ-carbons (C-3 and C-5 for a C-1 substituent in a cyclohexane model). This 1,3-diaxial interaction leads to steric compression and a characteristic upfield (shielding) shift of the γ-carbons. The carbon bearing the axial substituent is also typically shielded compared to its equatorial counterpart.

Table 3: Illustrative Substituent Effects of a Methyl Group at Different Positions

| Compound (Conformer) | C-2 | C-3 | C-4 | C-5 | C-6 |

| 2-Methylpiperidine (eq) | 59.4 | 34.9 | 23.7 | 26.4 | 57.2 |

| 3-Methylpiperidine (eq) | 64.2 | 31.2 | 32.5 | 25.7 | 56.0 |

| 4-Methylpiperidine (eq) | 56.1 | 34.5 | 30.2 | 34.5 | 56.1 |

Data for N-methyl derivatives from Al-Rawi et al. (1985).[3] These values represent the diequatorial conformers of the N-methyl, C-methyl piperidines.

While comprehensive data for a wide range of axial substituents is sparse in a single source, the principle of the γ-gauche effect is well-established from studies on cyclohexanes and other heterocycles. For instance, in cyclohexanecarbonitriles, axial nitrile carbons resonate significantly upfield (by an average of 3.3 ppm) compared to their equatorial counterparts.[4]

Part 3: Environmental and Electronic Factors Modulating Chemical Shifts

The Effect of Protonation: Piperidine vs. Piperidinium Salts

The basicity of the piperidine nitrogen means that in acidic media, it will be protonated to form a piperidinium salt. This protonation leads to dramatic changes in the 13C NMR spectrum. The positive charge on the nitrogen atom exerts a strong inductive effect, deshielding the adjacent carbons.

Protonation typically causes:

-

A significant downfield shift of the α-carbons (C-2, C-6).

-

A smaller downfield shift of the β-carbons (C-3, C-5).

-

A negligible or slight upfield shift of the γ-carbon (C-4).

These shifts are so pronounced that they can be used to confirm the protonation state of a piperidine-containing molecule. While specific data for a wide range of substituted piperidinium salts requires consulting specialized literature, studies on related pyridinium salts show that replacing a C-H with a C-N⁺ can induce a downfield shift of up to ~47.5 ppm for the attached carbon.[5]

N-Oxidation Effects on Piperidine Ring Carbons

The oxidation of the piperidine nitrogen to an N-oxide also significantly alters the electronic environment of the ring. The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen.

The characteristic effects of N-oxidation are:

-

α-effect: A strong deshielding (downfield shift) of the C-2 and C-6 carbons, typically in the range of 9-12 ppm.[3]

-

γ- and δ-effects: A notable shielding (upfield shift) of the C-3, C-5, and C-4 carbons. The γ-carbons (C-3, C-5) are typically shifted upfield by ~5-6 ppm, and the δ-carbon (C-4) by ~2-3 ppm.[3]

Table 4: N-Oxidation Induced Shifts (Δδ = δN-oxide - δamine) in ppm

| Compound | Δδ C-2, C-6 | Δδ C-3, C-5 | Δδ C-4 |

| N-Methylpiperidine | +9.4 | -5.2 | -2.6 |

| N-Ethylpiperidine | +9.1 | -5.6 | -3.2 |

| N-Isopropylpiperidine | +11.2 | -5.9 | -2.6 |

Data calculated from Al-Rawi et al. (1985).[3]

Solvent Effects on 13C NMR Chemical Shifts

The 13C NMR chemical shifts of piperidine derivatives can be influenced by the solvent, primarily through changes in hydrogen bonding and solvent polarity.[2] Protic solvents (like D₂O or CD₃OD) can form hydrogen bonds with the nitrogen lone pair, which can deshield the α-carbons (C-2, C-6). This effect is akin to a weak protonation. In contrast, non-polar solvents will have a lesser effect. The magnitude of solvent-induced shifts can provide insights into the accessibility of the nitrogen lone pair and the overall polarity of the molecule.

Part 4: Practical Applications and Advanced Topics

Case Study: 13C NMR Analysis of Piperine

Piperine is the alkaloid responsible for the pungency of black pepper and contains a piperidine moiety attached to a complex side chain via an amide linkage. Its 13C NMR spectrum is an excellent example of a substituted piperidine.

Table 5: Predicted 13C NMR Chemical Shifts for the Piperidine Moiety in Piperine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in D₂O |

| C-2', C-6' | ~44.8 |

| C-3', C-5' | ~25.9 |

| C-4' | ~24.5 |

| C=O | ~165.1 |

Data sourced from the Natural Products Magnetic Resonance Database (NP-MRD).[6]

The C=O carbon of the amide is significantly deshielded. The C-2' and C-6' carbons are shielded compared to N-alkylpiperidines, which is characteristic of N-acyl substitution.

Using 13C NMR for Conformational and Configurational Assignment

The stereochemical dependence of 13C NMR chemical shifts, particularly the γ-gauche effect, is a powerful tool for assigning the relative configuration of substituents and the preferred conformation of the piperidine ring. By carefully analyzing the chemical shifts of the ring carbons, one can often deduce whether a substituent occupies an axial or equatorial position. For example, a significant upfield shift of C-3 and C-5 would strongly suggest the presence of an axial substituent at C-1 (the nitrogen) or C-4.

Empirical Calculation and Prediction of 13C NMR Chemical Shifts

For many classes of organic compounds, empirical models have been developed to predict 13C NMR chemical shifts based on additivity rules.[7] These models start with the chemical shifts of the parent ring (piperidine) and then add substituent effect parameters (SCS) for each substituent at each position. While highly accurate prediction for complex, polysubstituted piperidines can be challenging due to non-additive steric and electronic interactions, these empirical rules are invaluable for initial spectral assignment and for distinguishing between potential isomers.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of substituted piperidine rings. The chemical shifts of the ring carbons provide a detailed fingerprint of the molecular structure, sensitive to the electronic and steric effects of substituents, their stereochemical orientation, and the surrounding environment. A thorough understanding of the principles outlined in this guide—including the foundational shifts of the parent ring, the influence of N- and C-substitution, the profound effects of protonation and N-oxidation, and the nuances of stereochemistry—empowers researchers to extract maximal information from their spectra. By integrating this knowledge with modern NMR techniques, scientists in academia and industry can continue to unravel the complexities of piperidine-containing molecules, accelerating discovery and innovation in medicine and beyond.

References

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

-

Koizumi, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Wiley. [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

-

PubMed Central (PMC). (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

-

Li, H., Castro, A., & Turnbull, M. M. (2001). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Journal of Organometallic Chemistry. [Link]

-

Jones, A. J., et al. (1974). Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

-

Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry. [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts / Magnetic Resonance in Chemistry, 1989 [sci-hub.sg]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. mdpi.com [mdpi.com]

A Guide to the FT-IR Analysis of 4-(3,4-Dimethoxyphenyl)piperidine Hydrochloride: From First Principles to Spectral Interpretation

This technical guide provides a comprehensive walkthrough of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer in-depth insights into the rationale behind the analytical choices, ensuring a robust and well-validated approach to the characterization of this important pharmaceutical intermediate.

Introduction: The Significance of this compound

4-(3,4-Dimethoxyphenyl)piperidine and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The piperidine core is a prevalent feature in many central nervous system (CNS) active drugs. The dimethoxyphenyl group, in turn, is often employed to modulate receptor affinity and selectivity. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it a common form for pharmaceutical handling and formulation.

Accurate structural confirmation and purity assessment are critical in the development of any active pharmaceutical ingredient (API). FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose. Each molecule possesses a unique vibrational "fingerprint," and FT-IR allows us to probe these vibrations, providing definitive information about the functional groups present and the overall molecular structure.[1]

This guide will elucidate the principles of FT-IR as they apply to this compound, provide detailed experimental protocols, and offer a thorough interpretation of the expected infrared spectrum.

The Molecular Structure: A Vibrational Perspective

To effectively interpret the FT-IR spectrum, we must first consider the constituent parts of this compound and their expected vibrational modes.

Caption: Chemical structure of this compound.

The molecule can be deconstructed into three key regions for spectroscopic analysis:

-

The Piperidinium Ion: The piperidine ring is a six-membered saturated heterocycle. In the hydrochloride salt, the nitrogen atom is protonated, forming a secondary ammonium ion (NH2+). This protonation is the most significant feature for FT-IR analysis, as it gives rise to very characteristic and prominent absorption bands.

-

The Dimethoxy Phenyl Group: This aromatic portion of the molecule consists of a 1,2,4-trisubstituted benzene ring with two methoxy (-OCH3) ether groups. This will produce characteristic absorptions for the aromatic ring itself (C=C and C-H vibrations) and for the aryl ether linkages (C-O vibrations).

-

The Alkyl Backbone: This includes the aliphatic C-H bonds of the piperidine ring and the methylene bridge connecting the two main moieties. These will result in typical alkane C-H stretching and bending vibrations.

The Science of FT-IR: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, and the intensity of the transmitted light at that frequency decreases. An FT-IR spectrometer records this absorption as a function of wavenumber (cm⁻¹), generating a unique spectrum for the compound.

The key principle underpinning our analysis is that specific chemical bonds and functional groups have characteristic vibrational frequencies.[2] For example, the stretching vibration of a carbonyl (C=O) bond will always appear in a distinct region of the spectrum, different from that of an amine (N-H) bond. By identifying these characteristic absorption bands, we can confirm the presence of the expected functional groups in this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following workflow is designed to be a self-validating system, minimizing potential errors and ensuring reproducibility.

Caption: A validated workflow for FT-IR analysis.

Sample Preparation

As this compound is a solid, two primary methods of sample preparation are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[3][4]

Method 1: Potassium Bromide (KBr) Pellet

This traditional transmission method provides high-quality spectra and is excellent for library matching.

-

Rationale: KBr is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and serves as an ideal matrix to disperse the solid sample. Grinding ensures that the particle size of the sample is smaller than the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.

-

Protocol:

-

Gently grind approximately 1-2 mg of this compound with about 200 mg of dry, FT-IR grade KBr using an agate mortar and pestle.[3] The mixture should appear as a fine, homogeneous powder.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal sample preparation.

-

Rationale: This technique measures the interaction of an evanescent wave of IR radiation with the sample. The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide), and the sample is brought into firm contact with the crystal surface. This method is ideal for rapid screening and analysis of crystalline solids.[4]

-

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound onto the center of the crystal.

-

Apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.[3]

-

Collect the sample spectrum.

-

Instrument Parameters

-

Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹ is sufficient for most identification purposes.

-

Scans: Co-adding 16 or 32 scans for both the background and sample spectra will improve the signal-to-noise ratio.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its functional groups. The following table and discussion detail the expected absorption bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |

| 3000–2700 | N-H⁺ Stretch (Secondary Ammonium Salt) | Strong, very broad envelope |

| 2950–2850 | C-H Stretch (Aliphatic) | Medium to strong, sharp peaks (may be superimposed on the N-H⁺ stretch) |

| 3100–3000 | C-H Stretch (Aromatic) | Weak to medium, sharp |

| 1620–1560 | N-H⁺ Bend (Secondary Ammonium Salt) | Medium to strong, sharp |

| 1610–1580 | C=C Stretch (Aromatic Ring) | Medium, sharp |

| 1520–1500 | C=C Stretch (Aromatic Ring) | Medium, sharp |

| 1470–1450 | C-H Bend (Aliphatic CH₂) | Medium |

| 1270–1230 | C-O Stretch (Aryl Ether, Asymmetric) | Strong, sharp |

| 1050–1020 | C-O Stretch (Aryl Ether, Symmetric) | Medium, sharp |

| 850–800 | C-H Out-of-Plane Bend (Aromatic) | Strong, indicative of 1,2,4-trisubstitution |

The Piperidinium Ion Signature

-

N-H⁺ Stretching (3000–2700 cm⁻¹): The most prominent feature of the spectrum will be a very broad and strong absorption band spanning a wide range.[5] This is characteristic of the N-H⁺ stretching vibration in a secondary amine salt.[5] The breadth of this peak is due to extensive hydrogen bonding in the solid state. Aliphatic C-H stretching peaks are often observed as sharper, superimposed features on this broad envelope.[6]

-

N-H⁺ Bending (1620–1560 cm⁻¹): A medium to strong, sharp peak is expected in this region, corresponding to the N-H⁺ deformation (bending) vibration. This band is highly characteristic of secondary amine salts and serves as a key diagnostic feature.

The Aromatic and Ether Signatures

-

Aromatic C-H Stretching (3100–3000 cm⁻¹): Weak to medium, sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

-

Aromatic C=C Stretching (1610–1500 cm⁻¹): Typically, two or more sharp bands of medium intensity will appear in this region, arising from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

Aryl Ether C-O Stretching (1270–1020 cm⁻¹): Aromatic ethers display a strong, characteristic asymmetric C-O stretching band between 1300 and 1200 cm⁻¹. For this compound, a very strong absorption is expected around 1270-1230 cm⁻¹. A second, symmetric C-O stretching band of medium intensity is also anticipated around 1050-1020 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending (850–800 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong C-H "wagging" bands in the fingerprint region. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.

The Aliphatic Backbone

-

Aliphatic C-H Stretching (2950–2850 cm⁻¹): These absorptions arise from the methylene (-CH₂-) groups of the piperidine ring and the connecting alkyl chain. They will appear as medium to strong, sharp peaks just below 3000 cm⁻¹. As mentioned, these often appear as shoulders or sharp peaks on top of the broad N-H⁺ stretching band.[6]

-

Aliphatic C-H Bending (1470–1450 cm⁻¹): The scissoring and bending vibrations of the CH₂ groups will produce medium-intensity bands in this region.

Conclusion: A Validated Identity

The FT-IR spectrum of this compound provides a wealth of structural information. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, a researcher can confidently confirm the identity of the compound. The presence of the characteristic very broad N-H⁺ stretching band, the N-H⁺ bending vibration, the strong aryl ether C-O stretching bands, and the specific aromatic substitution pattern collectively form a unique spectral fingerprint. This fingerprint serves as a reliable and efficient tool for quality control, reaction monitoring, and structural elucidation in the field of pharmaceutical development.

References

-

NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Petit, T., & Puskar, L. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy. Retrieved from [Link]

-

Angell, C. L., & Sheppard, N. (2025, October 5). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Oreate AI Blog. Retrieved from [Link]

-

Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-(3,4-Dimethoxyphenyl)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Molecule - A Framework for Preclinical Success

In modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with data. While the biological activity of a compound is paramount, its ultimate success is inextricably linked to its physicochemical properties. These fundamental characteristics govern how a molecule behaves in a physiological environment, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides an in-depth framework for the comprehensive physicochemical characterization of 4-(3,4-dimethoxyphenyl)piperidine hydrochloride, a representative member of the 4-arylpiperidine class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in pharmaceuticals targeting neurological disorders.[4][5]

This document is not a simple recitation of data points. As a senior application scientist, my objective is to illuminate the causality behind the experimental choices—the "why" that drives the "how." We will explore the critical properties of solubility, ionization (pKa), and lipophilicity (LogP/D), providing not only the theoretical underpinnings but also robust, field-proven experimental protocols. By understanding and meticulously characterizing these core attributes, researchers can build a self-validating data package, enabling informed decisions, mitigating late-stage attrition, and accelerating the path to clinical development.[6]

Section 1: Molecular Identity and Core Structure

The foundational step in any characterization is confirming the identity and purity of the analyte. This compound is a hydrochloride salt designed to improve the handling and aqueous solubility of the parent basic compound.[7][8] Its structure features a central piperidine ring, a known pharmacophore that can interact with various neurotransmitter systems, linked to a dimethoxy-substituted phenyl group.

Table 1: Compound Identification

| Identifier | Value | Source / Note |

|---|---|---|

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₂₀ClNO₂ | - |

| Molecular Weight | 257.76 g/mol | Calculated |

| CAS Number | Data not publicly available | A closely related isomer, 3-[(3,4-dimethoxyphenyl)methyl]piperidine,hydrochloride, is CAS 625454-24-2.[9] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNCC2)OC.Cl | - |

Section 2: Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Therefore, aqueous solubility is arguably the most critical initial physicochemical parameter. Insufficient solubility is a primary cause of poor oral bioavailability and can create significant challenges for formulation development. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form, particularly in acidic to neutral environments.[10]

Expert Insight: Why Differentiate Kinetic vs. Thermodynamic Solubility?

In early discovery, a high-throughput kinetic solubility assay (often using DMSO stock solutions) provides a rapid assessment for ranking compounds. However, this can sometimes generate supersaturated, metastable solutions, leading to an overestimation. For lead optimization and preclinical development, a thermodynamic solubility measurement, typically via the shake-flask method, is the gold standard. It measures the solubility of the most stable crystalline form of the compound at equilibrium and provides the most accurate data for biopharmaceutical modeling.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound powder to a series of vials containing buffered solutions of varying pH (e.g., pH 2.0, pH 5.0, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed visually.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with the mobile phase to be used for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the thermodynamic solubility at that specific pH.

Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility measurement.

Table 2: Example Solubility Data for a Piperidine HCl Salt

| Medium | pH | Solubility | Note |

|---|---|---|---|

| Water | ~6.2 | 8.5 mg/mL | Data for the analogous HCl salt of 25CN-NBOH, demonstrating typical solubility for such salts.[12] |

| Phosphate-Buffered Saline (PBS) | 7.4 | (Expected to be high) | Solubility at physiological pH is crucial for predicting in vivo behavior. |

| Simulated Gastric Fluid (SGF) | ~1.2 | (Expected to be very high) | High solubility in acidic conditions is favorable for oral absorption. |

Section 3: Ionization Constant (pKa): The Driver of In Vivo Behavior

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. For a basic compound like 4-(3,4-Dimethoxyphenyl)piperidine, the pKa refers to the equilibrium of its protonated (conjugate acid) form. The piperidine nitrogen is the primary basic center. Its ionization state at physiological pH dictates its interaction with biological membranes and targets.[3] The pKa of the protonated parent piperidine is approximately 11.22, providing a baseline for estimation.[13]

Expert Insight: The pH-Partition Hypothesis in Action

According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily cross cell membranes via passive diffusion. The pKa value, in conjunction with the environmental pH, allows us to calculate the ratio of ionized to non-ionized species using the Henderson-Hasselbalch equation. For a basic amine, at the pH of the small intestine (~6.5-7.5), a significant portion of the molecule will be in its protonated, charged form. This charged form is highly water-soluble but poorly permeable, while the small fraction of the neutral form is responsible for membrane transport.

Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the piperidine nitrogen.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, specifically the pH at the half-equivalence point. Specialized software is used to calculate the precise pKa value from the derivative of the curve.

Visualization: Ionization Equilibrium of the Piperidine Moiety

Caption: Equilibrium between the protonated and neutral forms.

Section 4: Lipophilicity (LogP & LogD): Balancing Permeability and Properties

Lipophilicity, the "oil-loving" nature of a compound, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities.[14] It is typically measured as the partition coefficient (LogP) between n-octanol and water.

Expert Insight: LogP vs. LogD—What Really Matters?

-

LogP is the partition coefficient of the neutral form of the molecule. It is an intrinsic property.

-

LogD is the distribution coefficient at a specific pH. It accounts for all species (ionized and neutral) and is therefore pH-dependent.

For an ionizable compound like our piperidine derivative, LogD at pH 7.4 (LogD₇.₄) is the more physiologically relevant parameter. A high pKa means the compound is mostly ionized at pH 7.4, which will significantly lower its LogD value compared to its LogP. An optimal LogD₇.₄ range for CNS drugs, for example, is often cited as 1-3 to balance blood-brain barrier penetration with minimizing off-target effects. A calculated XLogP3 value for the closely related 3-[(3,4-dimethoxyphenyl)methyl]piperidine is 3.38, suggesting the neutral form is quite lipophilic.[9]

Protocol: LogD Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the layers to separate.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Visualization: Lipophilicity Partitioning

Caption: Partitioning of a compound between n-octanol and water.

Section 5: Thermal and Spectroscopic Characterization

Final characterization relies on confirming the compound's structure and assessing its purity and physical form.

Table 3: Analytical Characterization Data & Methods

| Property | Method | Expected Results & Significance | Example Data |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | A sharp melting point indicates high purity. For salts, this can also be a decomposition temperature. | Piperidine hydrochloride melts at 245-248°C.[15] A substituted version like 4-(4-Methoxyphenyl)piperidine hydrochloride melts at 174-176°C.[16] |

| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Confirms the proton framework of the molecule. Expected signals: aromatic protons (6-7 ppm), methoxy singlets (~3.8 ppm), piperidine ring protons (1.5-3.5 ppm).[17][18] | - |

| ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Confirms the carbon backbone. Expected signals: aromatic carbons (110-150 ppm), methoxy carbons (~55 ppm), piperidine carbons (25-50 ppm). | - |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) | Confirms the molecular weight of the parent free base. Expect to see the [M+H]⁺ ion corresponding to the cationic form of the free base. | - |

| Infrared Spectroscopy (IR) | Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies key functional groups. Expect N-H stretches (as N⁺-H) around 2400-2700 cm⁻¹, C-H stretches (~2800-3000 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).[19] | - |

Conclusion

The comprehensive physicochemical characterization of this compound, and indeed any drug candidate, is a non-negotiable cornerstone of successful drug development. The interplay between solubility, pKa, and lipophilicity forms a predictive triangle that informs everything from initial screening to final formulation. By employing the robust protocols and interpretive frameworks outlined in this guide, researchers can generate a high-integrity dataset that de-risks their projects, provides a clear rationale for compound progression, and ultimately, builds a solid foundation for translating a promising molecule into a therapeutic reality.

References

-

PIPERIDINE - Ataman Kimya. (URL: [Link])

-

4-(4-Methoxyphenyl)piperidine hydrochloride - ChemBK. (URL: [Link])

-

25CN-NBOH - Wikipedia. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

Piperidine - Wikipedia. (URL: [Link])

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (URL: [Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

-

Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic - Walsh Medical Media. (URL: [Link])

-

4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (URL: [Link])

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (URL: [Link])

-

Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl) - Scientific Reports. (URL: [Link])

-

Physical Properties in Drug Design - ResearchGate. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. chemimpex.com [chemimpex.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 13. Piperidine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. dea.gov [dea.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine via Reductive Amination

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities. Its rigid, saturated heterocyclic ring system allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. The compound of interest, 4-(3,4-Dimethoxyphenyl)piperidine, serves as a key intermediate in the synthesis of various pharmacologically active molecules. The dimethoxyphenyl group is a common feature in compounds targeting the central nervous system. This guide provides a comprehensive, field-tested protocol for the synthesis of 4-(3,4-Dimethoxyphenyl)piperidine through a one-pot reductive amination of 3,4-dimethoxyphenylacetone, designed for researchers in drug discovery and process development.

The Chemistry: Understanding the Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] The process involves the conversion of a carbonyl group (in this case, a ketone) to an amine through an intermediate imine, which is then reduced in situ.[1] This one-pot reaction is highly favored in both academic and industrial settings due to its operational simplicity and often high yields.

The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine from 3,4-dimethoxyphenylacetone proceeds in two key mechanistic steps that occur sequentially in the same reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of an ammonia equivalent on the electrophilic carbonyl carbon of 3,4-dimethoxyphenylacetone. Ammonium acetate serves as a convenient in-situ source of ammonia. The resulting carbinolamine intermediate readily dehydrates under the reaction conditions to form an imine.

-

Reduction of the Imine: A reducing agent, in this protocol, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding amine.[2] Sodium borohydride is a cost-effective and relatively safe hydride donor, making it a practical choice for this transformation.[3]

The choice of reducing agent is critical. While more specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are less likely to prematurely reduce the starting ketone, careful, portion-wise addition of the more reactive NaBH₄ after allowing for sufficient imine formation can effectively minimize this side reaction.[4]

Caption: Figure 1: Reductive Amination Mechanism

Experimental Protocol: Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine

This protocol details the synthesis of 4-(3,4-Dimethoxyphenyl)piperidine from 3,4-dimethoxyphenylacetone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3,4-Dimethoxyphenylacetone | C₁₁H₁₄O₃ | 194.23 | 5.00 g | 25.74 | Starting ketone. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 19.85 g | 257.4 | Ammonia source (10 eq.). |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.95 g | 51.5 | Reducing agent (2 eq.). |

| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | Extraction solvent. |

| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | As needed | - | For work-up. |

| Brine (saturated NaCl aq.) | NaCl | 58.44 | As needed | - | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow Diagram

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxyphenylacetone (5.00 g, 25.74 mmol) and ammonium acetate (19.85 g, 257.4 mmol).

-

Add 100 mL of anhydrous methanol.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.

-

-

Reduction:

-

After the imine formation period, cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Crucial Step: Slowly add sodium borohydride (1.95 g, 51.5 mmol) in small portions over 30-45 minutes. Maintain the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours, or until the reaction is complete as indicated by TLC analysis.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow addition of 50 mL of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of dichloromethane (DCM).

-

Adjust the pH of the aqueous layer to >12 by the dropwise addition of 1M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers.

-

Extract the aqueous layer with two additional 50 mL portions of DCM.

-

Combine the organic layers and wash with 50 mL of brine.

-

-

Isolation and Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM/MeOH 98:2 to 95:5), is typically effective. A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from tailing on the silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-(3,4-Dimethoxyphenyl)piperidine.

-

Troubleshooting and Process Optimization

-

Incomplete Imine Formation: If the conversion to the imine is sluggish, the reflux time can be extended. Ensure anhydrous conditions are maintained, as water can hinder imine formation.

-

Low Yield of Amine: A common issue is the premature reduction of the starting ketone by NaBH₄. This can be mitigated by ensuring the reaction is sufficiently cooled before the addition of the borohydride and by adding it in small portions. Alternatively, a milder reducing agent such as sodium triacetoxyborohydride can be used, which allows for a true one-pot reaction without the need for careful temperature control during the addition.

-

Formation of Byproducts: Over-alkylation to form di- or tri-substituted amines is generally not an issue when using a primary amine source like ammonia. However, side reactions related to the starting materials can occur. The Leuckart reaction, a related reductive amination using formic acid or its derivatives, is known to produce heterocyclic byproducts from phenylacetones, which could be a consideration in this synthesis as well.[5]

-

Purification Challenges: The basic nature of the piperidine product can cause it to streak on silica gel during chromatography. Pre-treating the silica with triethylamine or using it as an additive in the mobile phase can neutralize active sites and lead to better separation.

Safety Precautions

-

Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. It is also a skin and eye irritant. Handle with care in a well-ventilated area.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: A suspected carcinogen. Always handle in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-(3,4-Dimethoxyphenyl)piperidine, a valuable intermediate in pharmaceutical research. By carefully controlling the reaction conditions, particularly during the reduction step, high yields of the desired product can be achieved. The principles and techniques described herein are broadly applicable to the synthesis of other piperidine derivatives and serve as a solid foundation for further process optimization and development.

References

-

Reductive Amination in Organic Synthesis. Wikipedia, Wikimedia Foundation, last edited 15 October 2023, [Link].

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc, vol. 14, no. 2, 2018, pp. 248-255, [Link].

-

Reductive Amination, and How It Works. Master Organic Chemistry, 1 September 2017, [Link].

-

Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate, January 2009, [Link].

-

Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online, 29 May 2015, [Link].

-

Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. PubMed, National Center for Biotechnology Information, 2011, [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Dopamine D4 Receptor Antagonists Utilizing 4-(3,4-Dimethoxyphenyl)piperidine Hydrochloride

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(3,4-dimethoxyphenyl)piperidine hydrochloride in the synthesis of potent and selective dopamine D4 receptor antagonists. This document elucidates the therapeutic rationale, synthetic strategies, detailed experimental protocols, and structure-activity relationship (SAR) insights that underpin the design of these important CNS-active compounds.

The Rationale for Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key modulator of various neurophysiological processes.[1] Unlike other dopamine receptor subtypes that are densely expressed in motor pathways, the D4 receptor is predominantly located in limbic and cortical regions of the brain, including the prefrontal cortex and hippocampus. This distinct anatomical distribution implicates the D4 receptor in higher-order cognitive functions, emotional regulation, and reward pathways.

Dysregulation of D4 receptor signaling has been linked to a range of neuropsychiatric and neurological disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease-related dyskinesias.[2][3] Consequently, the development of selective D4 receptor antagonists has emerged as a promising therapeutic strategy, potentially offering a more targeted pharmacological intervention with an improved side-effect profile compared to less selective dopaminergic agents.[2] D4 antagonists work by competitively binding to the receptor, thereby blocking the downstream signaling cascade initiated by dopamine.[4]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in neuronal excitability and gene expression.

Caption: Dopamine D4 receptor signaling cascade and the mechanism of antagonism.

Synthetic Strategies: The Central Role of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, particularly for CNS targets. In the context of D4 antagonists, the piperidine ring serves as a central structural element, with the nitrogen atom providing a key basic handle for interaction with the receptor and for synthetic diversification. The 4-(3,4-dimethoxyphenyl) group is a crucial pharmacophoric element that contributes to the binding affinity and selectivity for the D4 receptor.